N-[3-hydroxy-2-methyl-6-[[3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracyclines are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage . This compound is known for its significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-Formyl-1-hydroxy-13-dihydrodaunomycin involves several steps, including the formation of the tetracenequinone ring structure and the attachment of the sugar moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-Formyl-1-hydroxy-13-dihydrodaunomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
N-Formyl-1-hydroxy-13-dihydrodaunomycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of anthracyclines. In biology, it is used to investigate the mechanisms of action of anthracycline antibiotics. In medicine, it is studied for its potential therapeutic effects, particularly in the treatment of cancer. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Wirkmechanismus
The mechanism of action of N-Formyl-1-hydroxy-13-dihydrodaunomycin involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
N-Formyl-1-hydroxy-13-dihydrodaunomycin is unique compared to other anthracyclines due to its specific structural features and reactivity. Similar compounds include daunorubicin and doxorubicin, which also belong to the anthracycline class. N-Formyl-1-hydroxy-13-dihydrodaunomycin has distinct properties that make it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
74273-37-3 |
---|---|
Molekularformel |
C28H31NO12 |
Molekulargewicht |
573.5 g/mol |
IUPAC-Name |
N-[3-hydroxy-2-methyl-6-[[3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide |
InChI |
InChI=1S/C28H31NO12/c1-10-23(33)13(29-9-30)6-17(40-10)41-16-8-28(38,11(2)31)7-12-18(16)25(35)22-21(24(12)34)26(36)19-14(32)4-5-15(39-3)20(19)27(22)37/h4-5,9-11,13,16-17,23,31-35,38H,6-8H2,1-3H3,(H,29,30) |
InChI-Schlüssel |
MJZPYMZHBBNILO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)O)(C(C)O)O)NC=O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)O)(C(C)O)O)NC=O)O |
Synonyme |
N-FH-13-DHD N-formyl-1-hydroxy-13-dihydrodaunomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.